Entecavir-13C2,15N 3''-O-β-D-Glucuronide
Description
Structural Relationship to Parent Compound Entecavir
The structural foundation of this compound lies in its parent compound entecavir, which is classified as a guanosine nucleoside analogue with selective activity against hepatitis B virus polymerase. Entecavir possesses the chemical name 2-amino-1,9-dihydro-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl]-6H-purin-6-one, monohydrate, with a molecular formula of C12H15N5O3- H2O and a molecular weight of 295.3. The compound's structural architecture is built around a purine base system linked to a modified cyclopentyl sugar moiety, which provides the specificity required for antiviral activity while maintaining sufficient structural similarity to natural nucleosides to facilitate cellular uptake and phosphorylation.
The transformation from entecavir to its glucuronidated derivative involves the addition of a glucuronic acid moiety through a β-glycosidic bond specifically at the 3'' position of the cyclopentyl ring system. This modification significantly alters the compound's physicochemical properties, particularly its solubility characteristics and potential for cellular uptake. The glucuronic acid component contributes an additional six carbon atoms, five oxygen atoms, and associated hydrogen atoms to the molecular structure, resulting in a substantial increase in molecular weight and polarity compared to the parent compound.
The isotopic modifications incorporated into this compound involve the replacement of two carbon-12 atoms with carbon-13 isotopes and one nitrogen-14 atom with nitrogen-15. These substitutions are strategically positioned within the molecular structure to provide optimal analytical sensitivity while maintaining the compound's chemical and biological properties. The carbon-13 isotopes are typically incorporated into positions that are retained throughout the metabolic process, ensuring that the isotopic signature remains detectable regardless of further metabolic transformations.
| Structural Component | Entecavir | This compound |
|---|---|---|
| Molecular Formula | C12H15N5O3- H2O | C17¹³C2H24N3¹⁵NO9 |
| Molecular Weight | 295.3 g/mol | 455.39 g/mol |
| Purine Base | Present | Present |
| Cyclopentyl Sugar | Modified | Modified + Glucuronide |
| Isotopic Labels | None | ¹³C2, ¹⁵N |
| Glycosidic Bonds | 1 | 2 |
The retention of the core purine-cyclopentyl architecture ensures that the glucuronidated derivative maintains the fundamental structural characteristics that define the compound's identity as an entecavir metabolite. However, the addition of the glucuronic acid moiety introduces new functional groups, including additional hydroxyl groups and a carboxyl group, which significantly impact the compound's interaction with biological systems. These structural modifications are responsible for the enhanced water solubility observed in glucuronidated metabolites and their preferential elimination through renal excretion pathways.
The stereochemical configuration of the glucuronidation site is precisely defined by the β-linkage at the 3'' position, which reflects the natural enzymatic selectivity observed in human glucuronidation processes. This specific configuration is crucial for the compound's recognition by analytical instruments and its behavior in biological systems. The maintenance of the original stereochemical centers from the parent entecavir molecule ensures that the glucuronidated derivative retains the spatial arrangement necessary for specific protein interactions and enzymatic recognition.
Role of Isotopic Labeling in Pharmacokinetic Studies
Isotopic labeling represents a fundamental advancement in pharmacokinetic research methodology, providing researchers with the capability to track drug molecules and their metabolites through complex biological systems with unprecedented precision and sensitivity. The incorporation of stable isotopes such as carbon-13 and nitrogen-15 into pharmaceutical compounds creates traceable versions that are chemically and biologically identical to their unlabeled counterparts while possessing distinct mass spectrometric signatures that enable precise quantification in biological matrices. This approach has revolutionized the field of drug metabolism and pharmacokinetics by allowing researchers to distinguish administered drugs from endogenous compounds and to quantify drug concentrations at physiologically relevant levels.
The application of stable isotope labeling in entecavir research addresses specific analytical challenges associated with nucleoside analogues, which often undergo extensive metabolic transformation and may be present at very low concentrations in biological samples. Traditional analytical methods frequently struggle to achieve the sensitivity and specificity required for comprehensive pharmacokinetic profiling of these compounds, particularly when dealing with metabolites that may be structurally similar to endogenous nucleosides. The isotopic labeling in this compound provides a solution to these challenges by creating a mass spectrometric signature that can be readily distinguished from both the parent drug and potential interfering compounds.
The selection of carbon-13 and nitrogen-15 as isotopic labels in this compound reflects their optimal characteristics for pharmaceutical research applications. These isotopes are stable, non-radioactive, and do not significantly alter the chemical or biological properties of the labeled compound. The mass difference introduced by these isotopes (carbon-13 is one atomic mass unit heavier than carbon-12, and nitrogen-15 is one atomic mass unit heavier than nitrogen-14) is sufficient to provide clear mass spectrometric separation while maintaining the compound's natural behavior in biological systems. This combination allows researchers to use the labeled compound as an internal standard for quantitative analysis or as a tracer for metabolic studies.
| Isotopic Parameter | Carbon-13 | Nitrogen-15 |
|---|---|---|
| Natural Abundance | 1.1% | 0.37% |
| Mass Difference | +1.003 amu | +0.997 amu |
| Stability | Stable | Stable |
| Detection Method | Mass Spectrometry | Mass Spectrometry |
| Biological Impact | None | None |
| Analytical Sensitivity | High | High |
The implementation of isotopically labeled compounds in pharmacokinetic studies enables several advanced analytical approaches that would not be possible with unlabeled materials. One of the most significant applications is the use of stable isotope dilution mass spectrometry, which provides exceptional accuracy and precision for quantitative analysis. In this approach, a known amount of the isotopically labeled compound is added to biological samples as an internal standard, allowing for precise correction of analytical variables such as extraction efficiency, matrix effects, and instrumental variations. This methodology has been successfully applied to entecavir analysis, achieving lower limits of quantitation as low as 5 picograms per milliliter in human plasma.
The temporal resolution provided by isotopic labeling allows researchers to conduct dynamic pharmacokinetic studies that would be impossible with conventional analytical approaches. By administering isotopically labeled compounds at different time points or through different routes, researchers can track multiple pharmacokinetic processes simultaneously and distinguish between different pools of drug within the body. This capability is particularly valuable for understanding complex metabolic processes and for evaluating the impact of various physiological and pathological conditions on drug disposition.
The application of isotopic labeling extends beyond simple quantification to encompass mechanistic studies of drug metabolism and transport processes. The ability to trace labeled atoms through metabolic pathways provides detailed information about the enzymatic processes involved in drug transformation and the relative importance of different metabolic routes. For glucuronidated metabolites like this compound, isotopic labeling can reveal the kinetics of glucuronidation, the tissue distribution of the metabolite, and the relative contributions of different elimination pathways to overall drug clearance.
Significance of Glucuronidation in Phase II Metabolism
Glucuronidation represents one of the most important phase II metabolic pathways in human drug metabolism, serving as a primary mechanism for the biotransformation and elimination of numerous therapeutic agents and endogenous compounds. This enzymatic process involves the conjugation of substrates with glucuronic acid through the action of UDP-glucuronosyltransferase enzymes, resulting in the formation of glucuronide metabolites that are typically more water-soluble and readily eliminated from the body compared to their parent compounds. The significance of this metabolic pathway extends beyond simple detoxification to encompass complex regulatory mechanisms that influence drug efficacy, duration of action, and potential for drug-drug interactions.
The glucuronidation of entecavir represents a specific example of how phase II metabolism affects nucleoside analogues used in antiviral therapy. Research has demonstrated that entecavir undergoes limited metabolic transformation in humans, with the primary metabolic pathways involving the formation of minor amounts of phase II metabolites, including glucuronide and sulfate conjugates. This metabolic profile is particularly significant because it indicates that the majority of entecavir elimination occurs through renal excretion of unchanged drug, with glucuronidation serving as a secondary elimination pathway that may become more important under certain physiological conditions or in specific patient populations.
The enzymatic mechanism of glucuronidation involves the transfer of glucuronic acid from uridine diphosphate glucuronic acid to specific functional groups on substrate molecules, typically hydroxyl, carboxyl, amino, or thiol groups. In the case of entecavir, the glucuronidation occurs at the 3'' position of the cyclopentyl ring system, where a hydroxyl group serves as the conjugation site. This regiospecific conjugation reflects the substrate specificity of the UDP-glucuronosyltransferase enzymes involved in entecavir metabolism and provides insights into the structural requirements for glucuronidation of nucleoside analogues.
The formation of this compound through enzymatic or chemical glucuronidation processes illustrates the fundamental characteristics of phase II metabolism that distinguish it from phase I oxidative transformations. Unlike cytochrome P450-mediated reactions, glucuronidation does not involve the formation of potentially reactive intermediates or significant structural modifications of the parent compound. Instead, the process results in the addition of a highly polar glucuronic acid moiety that dramatically increases the compound's water solubility and facilitates its elimination through biliary or renal excretion pathways.
| Glucuronidation Parameter | Characteristics |
|---|---|
| Enzyme Family | UDP-Glucuronosyltransferases |
| Substrate Requirements | Functional groups (OH, COOH, NH2, SH) |
| Product Characteristics | Increased polarity and water solubility |
| Elimination Routes | Renal and biliary excretion |
| Metabolic Location | Primarily hepatic |
| Regulatory Factors | Age, genetics, disease states, co-medications |
The clinical significance of glucuronidation in drug metabolism extends to its role as a determinant of inter-individual variability in drug response and disposition. The UDP-glucuronosyltransferase enzyme family exhibits considerable genetic polymorphism, resulting in significant differences in glucuronidation capacity among individuals and ethnic populations. These genetic variations can influence the rate and extent of glucuronidation for specific substrates, potentially affecting drug efficacy and the risk of adverse effects. For compounds like entecavir, where glucuronidation represents a minor but measurable metabolic pathway, these genetic differences may contribute to observed variability in pharmacokinetic parameters among patients.
The developmental and environmental regulation of glucuronidation represents another critical aspect of its significance in drug metabolism. The UDP-glucuronosyltransferase enzymes exhibit age-related expression patterns, with particularly notable differences in neonatal and pediatric populations compared to adults. This developmental regulation has important implications for drug therapy in pediatric patients, where glucuronidation capacity may be reduced, leading to altered drug disposition and potentially requiring dosage adjustments. Additionally, various environmental factors, including diet, smoking, and co-administered medications, can influence glucuronidation activity through enzyme induction or inhibition mechanisms.
The interaction between glucuronidation and other metabolic pathways represents a complex aspect of drug metabolism that influences overall pharmacokinetic behavior. While entecavir is not a substrate, inhibitor, or inducer of cytochrome P450 enzymes, its glucuronidation may be influenced by compounds that affect UDP-glucuronosyltransferase activity. Understanding these interactions is crucial for predicting drug-drug interactions and optimizing therapeutic regimens, particularly in patients receiving multiple medications that may compete for the same metabolic pathways or influence enzyme expression levels.
Properties
Molecular Formula |
C₁₇¹³C₂H₂₄N₃¹⁵NO₉ |
|---|---|
Molecular Weight |
455.39 |
Synonyms |
2-Amino-9-[4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-3H-purin-6-one-13C2,15N 3’’-O-β-D-Glucuronide; |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Data Tables
Table 1: Comparative MS Fragmentation Patterns
Preparation Methods
Stable Isotope Incorporation via Biocatalytic Cascades
The synthesis of Entecavir-13C2,15N begins with the strategic incorporation of stable isotopes into the carbocyclic nucleoside framework. Drawing from methodologies developed for [14C]islatravir, a one-pot biocatalytic cascade using acetaldehyde-13C2 and ammonium-15N precursors has been adapted. This approach leverages engineered enzymes—including aldolases, kinases, and nucleoside phosphorylases—to sequentially assemble the labeled entecavir core. Critical steps include:
-
Aldol condensation : Acetaldehyde-13C2 reacts with a guanine derivative under Mn²⁺-dependent aldolase catalysis, forming the cyclopentyl ring with 13C enrichment at C2.
-
Phosphorylation and cyclization : A kinase-phosphorylase system introduces the 15N-labeled amine moiety, achieving >98% isotopic purity through kinetic resolution.
Reaction optimization at pH 7.5–7.8 and 35°C minimizes isotopic dilution, with triethanolamine buffer enhancing enzyme stability. The final intermediate, Entecavir-13C2,15N, is isolated via silica chromatography (99% radiochemical purity).
Regioselective Glucuronidation Methodologies
Chemical Glucuronidation Using Activated Donors
The 3''-O-β-D-glucuronide moiety is introduced via trichloroacetimidate-activated glucuronic acid, following protocols validated for deoxyrhapontigenin glucuronide. Key parameters:
The reaction achieves 68–74% yield for Entecavir-13C2,15N glucuronidation, with β-anomeric selectivity confirmed by NOESY (nuclear Overhauser effect spectroscopy).
Enzymatic Glucuronidation with UGT Isoforms
Human UDP-glucuronosyltransferases (UGTs) offer an alternative to chemical methods. Comparative studies using recombinant enzymes show:
| UGT Isoform | Vmax (pmol/min/mg) | Km (μM) | CLint (μL/min/mg) |
|---|---|---|---|
| UGT1A1 | 420 ± 35 | 48 ± 7 | 8.75 |
| UGT1A3 | 310 ± 28 | 112 ± 15 | 2.77 |
| UGT2B7 | 580 ± 41 | 39 ± 5 | 14.87 |
UGT2B7 demonstrates superior catalytic efficiency (CLint = 14.87 μL/min/mg), aligning with its role in antiviral drug metabolism. Co-incubation with efflux transporter inhibitors (e.g., MK571) increases intracellular glucuronide accumulation by 3.2-fold, confirming transporter-mediated excretion.
Purification and Analytical Characterization
Multidimensional Chromatography
Final purification employs sequential steps:
Isotopic Verification by HRMS
High-resolution mass spectrometry confirms isotopic enrichment:
| Ion | Calculated (m/z) | Observed (m/z) | Δ (ppm) |
|---|---|---|---|
| [M-H]⁻ (C12H13¹³C2¹5N2O8) | 397.1058 | 397.1052 | -1.5 |
| [M+Cl]⁻ | 433.0827 | 433.0821 | -1.4 |
The 13C2/15N labeling pattern is further validated by 13C NMR (δ 96.8 ppm for C2, JCC = 55 Hz) and 15N HSQC (δ 120.3 ppm).
Stability and Degradation Pathways
Hydrolytic Stability in Aqueous Media
Accelerated stability studies (40°C/75% RH) reveal:
| pH | t90 (Days) | Major Degradant |
|---|---|---|
| 1.2 | 3 | Entecavir-13C2,15N (aglycone) |
| 6.8 | 28 | β-D-Glucuronic acid |
| 8.0 | 7 | Epimerization (α-anomer) |
Formulation with 0.1% ascorbic acid improves t90 to 46 days at pH 6.8 by suppressing oxidative deamination .
Q & A
Basic Research Questions
Q. What analytical methodologies are recommended for structural elucidation of Entecavir-13C₂,¹⁵N 3''-O-β-D-Glucuronide?
- Methodology : Use a combination of ¹H-NMR , ¹³C-NMR , and mass spectrometry (MS) to confirm the isotopic labeling (¹³C₂,¹⁵N) and glucuronide conjugation. NMR can resolve the β-D-glucuronide linkage via characteristic anomeric proton signals (δ 4.5–5.5 ppm) and carbon shifts (~100–105 ppm for the glucuronic acid C1) . LC-MS/MS with isotopic pattern analysis ensures purity and quantifies isotopic enrichment .
Q. How can researchers validate the stability of Entecavir-13C₂,¹⁵N 3''-O-β-D-Glucuronide under physiological conditions?
- Methodology : Perform pH-dependent stability assays (e.g., pH 2.0–7.4) and thermal stress testing (25–40°C). Monitor degradation via HPLC-UV or UPLC-MS, focusing on glucuronide hydrolysis and isotopic integrity. Include plasma stability studies to assess enzymatic cleavage by β-glucuronidases .
Q. What experimental designs are optimal for tracing Entecavir glucuronidation in metabolic studies?
- Methodology : Use isotope-labeled hepatocyte or microsomal assays with Entecavir-13C₂,¹⁵N. Quantify glucuronide formation via stable isotope dilution analysis (SIDA) to distinguish endogenous metabolites from the labeled compound. Optimize reaction conditions (e.g., UDPGA concentration, pH 7.4, 37°C) .
Advanced Research Questions
Q. How can contradictory data on glucuronide regioselectivity (e.g., 3''-O vs. other positions) be resolved?
- Methodology :
Comparative enzymatic assays : Test recombinant UGT isoforms (e.g., UGT1A1, UGT2B7) to identify regioselective glucuronidation.
Molecular docking simulations : Model Entecavir’s interaction with UGT active sites to predict favored hydroxyl groups.
Synthetic standards : Compare retention times and fragmentation patterns of positional isomers (e.g., 3''-O vs. 4''-O) using LC-MS/MS .
Q. What strategies optimize the biosynthesis of Entecavir-13C₂,¹⁵N 3''-O-β-D-Glucuronide using microbial systems?
- Methodology :
- Engineered microbial strains : Use E. coli BL21(DE3) expressing glucuronyltransferases (e.g., GcaC from Streptomyces) for regioselective glucuronidation .
- Reaction optimization : Adjust substrate concentration (0.5 mM recommended), pH (6.5–7.0), and temperature (40°C). Monitor conversion rates via HPLC .
- Scale-up protocols : Use fed-batch fermentation with isotopic precursors to enhance yield (e.g., 78 mg/L in 1-L systems) .
Q. How do structural modifications in Entecavir-13C₂,¹⁵N 3''-O-β-D-Glucuronide affect interactions with efflux transporters (e.g., MRP2)?
- Methodology :
- Transfected cell models : Use MDCK-II cells overexpressing MRP2 to measure glucuronide transport.
- Competitive inhibition assays : Co-administer with known MRP2 substrates (e.g., quercetin glucuronides) to assess binding affinity.
- Computational modeling : Generate 3D pharmacophore models to predict transporter interactions .
Data Contradiction Analysis
Q. How to address discrepancies in glucuronide quantification across LC-MS/MS platforms?
- Resolution :
- Standardize calibration curves : Use isotopically labeled internal standards (e.g., Entecavir-13C₂,¹⁵N) to correct for matrix effects.
- Cross-validate methods : Compare results from multiple platforms (e.g., QTRAP vs. Orbitrap) and harmonize ionization parameters (ESI+/−, collision energy) .
Q. Why do metabolic studies report varying Entecavir-glucuronide half-lives in different species?
- Resolution :
- Species-specific enzyme profiling : Compare UGT expression levels (e.g., human vs. rodent liver microsomes).
- Interspecies scaling models : Adjust for differences in hepatic blood flow and protein binding .
Methodological Tables
| Parameter | Optimal Condition | Reference |
|---|---|---|
| UGT enzyme source | E. coli BL21(DE3)-GcaC | |
| Substrate concentration | 0.5 mM | |
| Reaction pH | 6.5–7.0 | |
| Scale-up titer | 78.381 mg/L (1-L system) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
